Compound Description: Lapatinib is a tyrosine kinase inhibitor approved for use in combination with capecitabine to treat advanced or metastatic breast cancers overexpressing HER2 (ErbB2). [, ] Studies have explored its disposition, drug interactions, and penetration into the central nervous system. [, ] Research also focuses on its crystalline forms and pharmaceutical compositions. []
Compound Description: This compound is a potent and selective class I histone deacetylase (HDAC) inhibitor. [] It shows promising anticancer activity in vitro and in vivo, particularly against human myelodysplastic syndrome. []
3. 4-amino-5-chloro-2-methoxy-N-[(4-substituted-2-morpholinyl)methyl]benzamides []* Compound Description: This series of compounds was investigated for gastrokinetic activity. [] Substitutions at the N-4 position of the morpholine ring, including alkyl, phenoxyalkyl, (4-fluorobenzoyl)alkyl, and heteroarylmethyl groups, were explored to determine their effects on gastric emptying. []* Relevance: While not directly containing the methylsulfonylamino group, this series, like the target compound, explores the structure-activity relationship of substituted benzamides. This highlights the importance of the benzamide moiety and its modifications for biological activity, potentially suggesting that the target compound could also exhibit activity related to gastrointestinal function.
Compound Description: This series of benzamides, structurally similar to the 4-amino-5-chloro-2-methoxy series mentioned above, was also explored for gastrokinetic activity. [] The focus here was on substitutions at the N-4 position of the morpholine ring with alkyl, phenoxyalkyl, (4-fluorobenzoyl)alkyl, and heteroarylmethyl groups. []
Compound Description: PPA5 is a phenylpyrimidine derivative that inhibits cell viability and causes cell cycle arrest at the G2/M phase. [] It was identified in a study searching for radiosensitizers to improve the efficacy of radiotherapy in cancer treatment. []
6. 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl-benzamide (PPA13) []* Compound Description: Similar to PPA5, PPA13 is a phenylpyrimidine derivative investigated for its radiosensitizing effects and potential as an anticancer agent. [] It inhibits cell viability and induces cell cycle arrest at the G2/M phase. [] * Relevance: Despite being structurally different from the target compound, PPA13 falls under the same research focus on phenylpyrimidine derivatives as potential anticancer agents, highlighting a shared interest in compounds with similar structural motifs for cancer therapy.
Compound Description: PPA14 is another phenylpyrimidine derivative that exhibits radiosensitizing properties and potential as an anticancer agent. [] It inhibits cell viability and induces cell cycle arrest at the G2/M phase, similar to PPA5 and PPA13. []
Compound Description: PPA15, a phenylpyrimidine derivative, acts as a pan-cyclin-dependent kinase (CDK) inhibitor and exhibits potent radiosensitizing activity in human lung cancer cells. [] It significantly enhances the efficacy of radiotherapy in in vitro and in vivo models. []
Compound Description: PPA17, a phenylpyrimidine derivative, inhibits cell viability and causes G2/M phase cell cycle arrest. [] It was identified alongside other phenylpyrimidine derivatives in the search for novel radiosensitizers. []
Compound Description: GSK923295 is a potent and selective inhibitor of centromere-associated protein E (CENP-E). [] It exhibits broad antitumor activity in vivo and is currently in clinical trials as a potential cancer therapeutic. []
Compound Description: Chidamide is an oral subtype-selective histone deacetylase inhibitor approved for the treatment of relapsed and refractory peripheral T cell lymphoma. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.